6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine
Descripción
Propiedades
Fórmula molecular |
C12H8FN3O |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16) |
Clave InChI |
PMBAUOTXONQYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)F |
Origen del producto |
United States |
Métodos De Preparación
Core Scaffold Construction: Furo[2,3-d]Pyrimidine Formation
The furo[2,3-d]pyrimidine core is typically synthesized via cyclocondensation of furan derivatives with pyrimidine precursors. A widely adopted method involves reacting 2,4-dichloropyrimidine with a substituted furan under acidic conditions. For instance, 1 (Figure 1) is generated by treating 2,4-dichloro-6-methylpyrimidine with 3-hydroxyfuran in the presence of hydrochloric acid, yielding the furopyrimidine scaffold with chlorine substituents at positions 2 and 4.
Key Reaction Conditions
- Reactants : 2,4-Dichloropyrimidine, 3-hydroxyfuran
- Catalyst : HCl (2 equiv)
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, 12 hours
- Yield : 68–72%
Introduction of the 4-Amine Group
The 4-chloro substituent on the furo[2,3-d]pyrimidine core is replaced via nucleophilic aromatic substitution (NAS) using ammonia or amines. Studies emphasize the use of ammonium hydroxide in sealed tubes to achieve regioselective amination.
Optimized Procedure
- Substrate : 2,4-Dichloro-6-methylfuro[2,3-d]pyrimidine (1.0 equiv)
- Aminating Agent : Aqueous NH4OH (28%, 5.0 equiv)
- Solvent : n-Butanol (10 mL/mmol)
- Conditions : 120°C, 24 hours under N2 atmosphere
- Workup : Neutralization with HCl, extraction with ethyl acetate
- Yield : 85–90%
Mechanistic Insight
The reaction proceeds via a two-step mechanism:
- Deprotonation : NH4OH generates NH3, which deprotonates the C4 position.
- Substitution : NH3 attacks the electron-deficient C4, displacing chloride.
Suzuki–Miyaura Cross-Coupling for 6-(4-Fluorophenyl) Substitution
The 6-methyl group is functionalized via palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. This step requires careful selection of catalysts and protecting groups to avoid side reactions.
General Protocol
- Substrate : 4-Amino-6-bromofuro[2,3-d]pyrimidine (1.0 equiv)
- Boronic Acid : 4-Fluorophenylboronic acid (1.2 equiv)
- Catalyst : PdCl2(dppf) (5 mol%)
- Base : K2CO3 (3.0 equiv)
- Solvent : Degassed 1,4-dioxane/H2O (4:1)
- Conditions : 80°C, 6 hours under N2
- Workup : Extraction with CH2Cl2, column chromatography (SiO2, CH2Cl2/MeOH 95:5)
- Yield : 75–80%
Critical Factors
- Protecting Groups : SEM (2-(trimethylsilyl)ethoxymethyl) protection of the 4-amine prevents undesired side reactions during coupling.
- Catalyst Efficiency : PdCl2(dppf) outperforms other catalysts (e.g., Pd(PPh3)4) in achieving >95% conversion.
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d6) : δ 8.13 (s, 1H, H5), 7.76 (d, J = 8.9 Hz, 2H, ArH), 7.02 (d, J = 8.9 Hz, 2H, ArH), 6.91 (s, 1H, NH2), 6.82 (s, 1H, H2).
- 13C NMR (151 MHz, DMSO-d6) : δ 162.1 (C-F), 157.0 (C4), 152.7 (C2), 133.9 (C6), 128.5 (ArC), 115.5 (ArC).
- HRMS (ASAP+) : m/z 271.0982 [M+H]+ (calc. 271.0985).
Purity Assessment
- HPLC : >99% purity (Waters BEH C18, MeCN/H2O gradient).
- Melting Point : 217–219°C (capillary method).
Comparative Analysis of Synthetic Routes
Route B offers superior scalability and purity, making it preferable for industrial applications.
Challenges and Optimization Strategies
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furo[2,3-D]pyrimidine derivative with additional oxygen functionalities, while substitution reactions could introduce different aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "6-(4-Fluorophenyl)furo[2,3-d]pyrimidin-4-amine." However, the search results do provide some relevant information regarding furanopyrimidine compounds as potassium channel inhibitors and their potential therapeutic applications.
Furanopyrimidine Compounds as Potassium Channel Inhibitors
Furanopyrimidine compounds are effective as potassium channel inhibitors and have multiple therapeutic applications in cardiovascular, neuronal, auditory, renal, metabolic, and cell proliferation disease areas . These compounds can be used to treat diseases that require potassium channel inhibition .
Role in Cardiovascular Diseases
Potassium channels such as Kv4.3, Kir2.1, hERG, KVLQTl/minK, and Kvl.5 are involved in the repolarization phase of the action potential in cardiac atrial myocytes . These potassium channel subtypes have been associated with cardiovascular diseases and disorders, including long QT syndrome, hypertrophy, ventricular fibrillation, and atrial fibrillation, all of which can cause cardiac failure and fatality . Specifically, furanopyrimidines with an aromatic or heteroaromatic substituent at the 5-position are useful for inhibiting potassium channels Kvl.5 or Kv (ur), which are known targets for treating cardiac arrhythmia in the atria, such as atrial fibrillation .
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. These enzymes are essential for various cellular processes, including growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Halogen-Substituted Analogues
6-(4-Chlorophenyl)-5-ethylfuro[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₄H₁₂ClN₃O
- Molecular Weight : 273.72 g/mol
- Key Properties : Boiling point 465.6±45.0°C, pKa 4.80±0.40, density 1.334±0.06 g/cm³ .
- Comparison : The chloro substituent increases molecular weight and lipophilicity compared to the fluoro analogue. Chlorine’s larger atomic radius may reduce solubility but enhance hydrophobic interactions in biological systems.
Pyrrolo[2,3-d]pyrimidine Derivatives
- 5-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
Aryl-Substituted Analogues
6-Phenylfuro[2,3-d]pyrimidin-4-amine
- Structure : Lacks halogen substitution at the phenyl ring.
- Fluorine’s inductive effect in the target compound may improve metabolic stability compared to non-fluorinated analogues .
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-4-amine
Heterocycle-Modified Analogues
Thieno[2,3-d]pyrimidin-4-amine Derivatives
- Example: N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (6a) Molecular Weight: 374.03 g/mol . Comparison: Replacing the furan oxygen with sulfur (thieno) increases molecular weight and alters electronic density. Thiophene’s larger atomic size may enhance π-π stacking but reduce solubility compared to the furo analogue.
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example: 6-(4-Fluorophenyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (17) Synthesis: Prepared via HCl-catalyzed amination in 2-PrOH/water .
Functionalized Side-Chain Analogues
N-[(Tetrahydro-2-furanyl)methyl]-Substituted Derivatives
- Example: 5-(4-Fluorophenyl)-6-phenyl-N-[(tetrahydro-2-furanyl)methyl]furo[2,3-d]pyrimidin-4-amine Molecular Weight: 389.42 g/mol .
N-(1-Methylethyl)-5-phenyl-6-bromofuro[2,3-d]pyrimidin-4-amine
Key Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) |
|---|---|---|---|---|
| 6-(4-Fluorophenyl)furo[2,3-d]pyrimidin-4-amine | C₁₂H₉FN₃O | 255.22 (calculated) | ~4.80* | N/A |
| 6-(4-Chlorophenyl)-5-ethylfuro[2,3-d]pyrimidin-4-amine | C₁₄H₁₂ClN₃O | 273.72 | 4.80 | 465.6 |
| 5-(4-Fluorophenyl)pyrrolo[2,3-d]pyrimidin-4-amine | C₁₂H₉FN₄ | 228.23 | N/A | N/A |
| Thieno[2,3-d]pyrimidin-4-amine (6a) | C₁₈H₁₁ClF₂N₃S | 374.03 | N/A | N/A |
*Estimated based on structural similarity .
Actividad Biológica
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine, with the CAS number 744255-26-3, is a compound of significant interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is , with a molecular weight of approximately 229.21 g/mol. The compound features a furo-pyrimidine core that is modified by a fluorophenyl substituent at the 6-position, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 744255-26-3 |
| Molecular Formula | C₁₂H₈FN₃O |
| Molecular Weight | 229.21 g/mol |
| LogP | 3.192 |
| PSA | 64.94 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with fluorinated phenyl groups. Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), K562 (chronic myeloid leukemia), and AGS (gastric adenocarcinoma).
- Inhibition Concentrations :
- IC50 for AGS: 53.02 µM
The compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells (e.g., HUVEC) .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties:
- Against Bacteria : It has shown effectiveness against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Bactericidal Concentration (MBC) of 32 µg/mL .
This suggests that the compound could serve as a selective antibacterial agent .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine.
- Results indicated enhanced cytotoxicity in modified derivatives compared to unmodified counterparts, emphasizing the importance of structural modifications in enhancing biological activity .
- Antimicrobial Testing :
Q & A
Q. What are the common synthetic routes for 6-(4-Fluorophenyl)furo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves coupling a 4-fluorophenyl group to the furopyrimidine core via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, in analogous compounds, the furopyrimidine scaffold is functionalized at the 6-position using aryl boronic acids under palladium catalysis . Purification often employs column chromatography (e.g., EtOAc/hexane gradients), and characterization relies on melting points, NMR (e.g., δ 6.57–7.98 ppm for aromatic protons), and elemental analysis .
Q. How is the structural integrity of 6-(4-Fluorophenyl)furo[2,3-d]pyrimidin-4-amine validated?
X-ray crystallography (using SHELX programs ) and NMR are standard. Key NMR features include:
- A singlet for the 5-CH proton (δ ~6.5–7.0 ppm).
- Fluorophenyl aromatic protons (δ ~7.2–7.9 ppm, split into doublets due to ) . Melting points (e.g., 150–195°C for analogous compounds ) and HPLC purity (>98%) further confirm structural homogeneity.
Q. What analytical techniques are critical for purity assessment?
- HPLC/UV-Vis : Detects impurities at λmax ~236–327 nm .
- TLC : Rf values (e.g., 0.10–0.51 in EtOAc/hexane ) track reaction progress.
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., CHClNO ).
Advanced Research Questions
Q. How can solubility challenges be addressed for in vitro studies?
Water solubility is enhanced by introducing hydrophilic groups (e.g., morpholine, propoxy) at the 4-amine position . For example:
- Hydrochloride salt formation (e.g., compound 21 in with solubility >10 mg/mL).
- Alkyl or alkoxy substituents (e.g., N-propyl derivatives ) improve logP values.
Q. What structure-activity relationships (SAR) guide EGFR/HER2 inhibition?
- The 4-fluorophenyl group enhances target affinity by fitting into hydrophobic kinase pockets.
- Substitutions at the 4-amine (e.g., methoxyphenyl ) modulate potency. For dual EGFR/HER2 inhibition, bulkier groups (e.g., 3,4-dimethoxyphenyl ) improve steric complementarity.
- Activity is validated via kinase assays (IC) and cell viability studies (e.g., breast cancer models ).
Q. How to resolve contradictions in biological activity across assays?
- Example : A furopyrimidine analog (AIM-100) induces DAT endocytosis but not SERT , highlighting target specificity.
- Mitigation : Use isogenic cell lines, orthogonal assays (e.g., SPR for binding vs. cellular uptake), and control compounds to rule off-target effects.
Q. What strategies optimize pharmacokinetics for in vivo studies?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450 metabolism .
- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) or co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC .
Q. How are computational methods applied to design derivatives?
- Docking : The furopyrimidine core aligns with ATP-binding pockets (e.g., EGFR PDB: 1M17).
- MD Simulations : Predict stability of fluorophenyl interactions over 100-ns trajectories .
- QSAR : LogD and polar surface area (PSA) correlate with blood-brain barrier penetration for neuro-oncology applications .
Methodological Considerations
Q. What experimental controls are essential for kinase inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
